molecular formula C16H12BrNO4 B13952445 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran CAS No. 57543-90-5

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran

Cat. No.: B13952445
CAS No.: 57543-90-5
M. Wt: 362.17 g/mol
InChI Key: VWXJLDUSNSBUFE-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is a synthetic organic compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran typically involves multi-step organic reactions. One common method includes the bromination of 8-methoxy-2-phenyl-2H-1-benzopyran followed by nitration. The reaction conditions often require the use of bromine and nitric acid under controlled temperatures to ensure the selective substitution of the bromine and nitro groups at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 6-bromo-8-methoxy-3-amino-2-phenyl-2H-1-benzopyran .

Scientific Research Applications

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and methoxy groups can also influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-8-methoxy-3-nitro-2-phenyl-2H-1-benzopyran is unique due to its specific combination of bromine, methoxy, and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

CAS No.

57543-90-5

Molecular Formula

C16H12BrNO4

Molecular Weight

362.17 g/mol

IUPAC Name

6-bromo-8-methoxy-3-nitro-2-phenyl-2H-chromene

InChI

InChI=1S/C16H12BrNO4/c1-21-14-9-12(17)7-11-8-13(18(19)20)15(22-16(11)14)10-5-3-2-4-6-10/h2-9,15H,1H3

InChI Key

VWXJLDUSNSBUFE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(C(=C2)[N+](=O)[O-])C3=CC=CC=C3)Br

Origin of Product

United States

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